4-Phenylpiperazine-1-carboximidamide sulfate

Descripción

Systematic IUPAC Nomenclature and Structural Representation

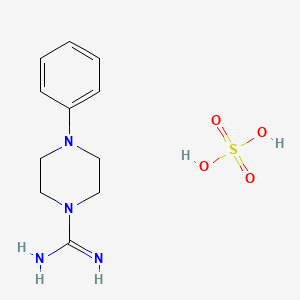

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic salts containing multiple functional groups. According to PubChem chemical database records, the primary IUPAC name for the hemisulfate hydrate form is designated as "4-phenylpiperazine-1-carboximidamide;sulfuric acid;hydrate". This nomenclature reflects the compound's composition as a salt formed between the organic base 4-phenylpiperazine-1-carboximidamide and sulfuric acid, with the inclusion of water molecules in the crystal structure.

The structural representation of this compound demonstrates a piperazine ring system substituted with a phenyl group at the 4-position and a carboximidamide functional group at the 1-position. Research documentation indicates that the base compound structure contains eleven carbon atoms, sixteen hydrogen atoms, and four nitrogen atoms, forming the characteristic piperazine scaffold. The carboximidamide group introduces additional nitrogen functionality, creating a guanidine-like moiety that contributes to the compound's chemical properties and potential biological activity.

The hemisulfate hydrate form represents a specific crystalline arrangement where two molecules of the organic base associate with one molecule of sulfuric acid and water molecules. This stoichiometric relationship creates a stable salt form that exhibits distinct physical and chemical properties compared to the free base compound. The structural complexity of this arrangement necessitates precise nomenclature to distinguish it from other potential salt forms or hydration states.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service has assigned specific registry numbers to different forms of this compound, reflecting the importance of precise chemical identification in scientific and commercial applications. The hemisulfate hydrate form carries the CAS Registry Number 73771-37-6, which serves as the primary identifier for this specific salt composition. This number distinguishes the hemisulfate hydrate from the base compound, which is registered under CAS Number 17238-58-3.

Propiedades

IUPAC Name |

4-phenylpiperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4.H2O4S/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;1-5(2,3)4/h1-5H,6-9H2,(H3,12,13);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCIQNNYHIYRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326210 | |

| Record name | 4-phenylpiperazine-1-carboximidamide; sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24360-08-5 | |

| Record name | NSC525338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylpiperazine-1-carboximidamide; sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-Phenylpiperazine-1-carboximidamide sulfate can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization reaction yields the desired compound . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Análisis De Reacciones Químicas

4-Phenylpiperazine-1-carboximidamide sulfate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

4-Phenylpiperazine-1-carboximidamide sulfate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.

Biology: The compound is utilized in biochemical assays and as a ligand in receptor binding studies.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of 4-Phenylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This modulation can result in various physiological effects, depending on the target receptors and the context of their activation .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 4-phenylpiperazine-1-carboximidamide sulfate with structurally related compounds:

*Estimated based on hydrochloride analog and sulfate counterion contribution.

Key Observations:

- Counterion Impact : The sulfate salt (target compound) likely has higher aqueous solubility than the hydrochloride analog due to the sulfate ion's polar nature .

- Thermal Stability : The hydrochloride analog has a high melting point (214–217°C), suggesting strong crystalline packing, while sulfates may vary based on hydration .

Actividad Biológica

4-Phenylpiperazine-1-carboximidamide sulfate (4-PhPC-SO4) is a compound that has garnered attention due to its significant biological activity, particularly as an agonist at the human trace amine-associated receptor 1 (TAAR1). This article delves into the compound's biological properties, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

4-PhPC-SO4 belongs to the piperazine family, characterized by a piperazine ring substituted with a phenyl group and a carboximidamide functional group. Its molecular formula is CHNOS, with a molecular weight of approximately 204.277 g/mol. The presence of the sulfate group suggests potential ionic properties that may influence its biological activity and solubility.

The primary mechanism of action for 4-PhPC-SO4 involves its interaction with specific receptors, notably TAAR1. As an agonist, it modulates receptor activity, which can lead to various physiological effects. Research indicates that structural modifications on the phenyl ring significantly influence its agonistic ability, emphasizing the importance of both steric and electronic factors in receptor interactions.

Pharmacological Effects

Studies have shown that derivatives of 4-PhPC-SO4 exhibit potent agonistic effects with low nanomolar effective concentrations (EC50) in functional assays. These findings suggest potential applications in pharmacology, particularly in developing drugs targeting neurological disorders and other conditions influenced by TAAR1 activation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 4-PhPC-SO4, it is essential to compare it with structurally similar compounds. The following table summarizes notable analogs:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-Chlorophenyl)piperazine-1-carboximidamide | Contains a chlorine substituent on the phenyl ring | Enhanced selectivity for certain receptors |

| 4-(3-Methoxyphenyl)piperazine-1-carboximidamide | Methoxy group enhances lipophilicity | Improved bioavailability |

| 4-(2-Methylphenyl)piperazine-1-carboximidamide | Methyl substitution affects steric properties | Potentially different pharmacodynamic profiles |

These comparisons illustrate how variations in substituents can significantly influence biological activity and receptor targeting capabilities.

Synthesis Methods

The synthesis of 4-PhPC-SO4 can be achieved through various methods, including:

- Cyclization of 1,2-diamine derivatives with sulfonium salts : This method involves forming protected piperazines followed by selective cyclization.

- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like hydrogen peroxide or reduction with sodium borohydride, allowing for the generation of various derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-PhPC-SO4 and its derivatives. For instance:

- Cardiovascular Studies : In vitro evaluations have demonstrated that certain piperazine derivatives exhibit varying degrees of inotropic effects on isolated rat hearts, suggesting potential applications in cardiovascular pharmacology .

- Neurological Studies : Research has indicated that compounds similar to 4-PhPC-SO4 may play roles in modulating neurotransmitter systems, which could be beneficial for treating conditions such as depression or anxiety.

Q & A

Q. What is the impact of the sulfate counterion on the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- Solubility vs. Bioavailability : Sulfate salts generally enhance aqueous solubility but may reduce membrane permeability. Compare logP values of free base vs. sulfate salt via shake-flask assays .

- Stability : Sulfate’s hygroscopicity necessitates anhydrous storage to prevent hydrolysis of the carboximidamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.